molecular formula C12H22F2N2O2 B11791426 tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate

Cat. No.: B11791426
M. Wt: 264.31 g/mol
InChI Key: MODRYMIPLYYMIG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 1,3-difluoropropan-2-yl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1,3-difluoropropane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The industrial production of this compound may involve multi-step processes, including purification and crystallization, to achieve the desired quality.

Chemical Reactions Analysis

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, leading to modulation of their activity. The presence of the difluoropropan-2-yl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C12H22F2N2O2

Molecular Weight

264.31 g/mol

IUPAC Name

tert-butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10(8-13)9-14/h10H,4-9H2,1-3H3

InChI Key

MODRYMIPLYYMIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CF)CF

Origin of Product

United States

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